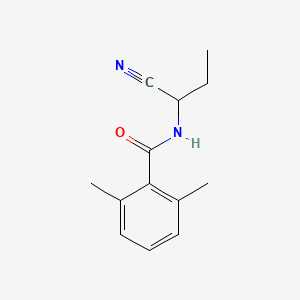![molecular formula C13H10N4O2 B2761541 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926205-67-6](/img/structure/B2761541.png)
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Aplicaciones Científicas De Investigación
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as 1-(4-methylpyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, 1-(4-chloropyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and 1-(3-bromopyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. It has also been used in the investigation of pharmacological activities, such as anti-inflammatory, anti-diabetic, and anti-tumor activities. Additionally, it has been used in the study of biochemical and physiological effects, such as its effects on the activity of enzymes involved in drug metabolism.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is not yet fully understood. Studies have shown that this compound can interact with enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, to inhibit their activity. This inhibition of enzyme activity may explain its pharmacological activities, such as its anti-inflammatory and anti-diabetic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, leading to reduced drug metabolism and increased drug efficacy. Additionally, it has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used in a variety of experiments, such as in the synthesis of various compounds, in the investigation of pharmacological activities, and in the study of biochemical and physiological effects. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.
Direcciones Futuras
There are several potential future directions for research involving 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Further research is needed to fully understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to investigate its potential therapeutic applications, such as its potential use in the treatment of various diseases. Additionally, further research is needed to investigate its potential use as an inhibitor of drug metabolism, as well as its potential use in the synthesis of various compounds. Finally, further research is needed to investigate its potential toxic effects, as well as its potential for drug-drug interactions.
Métodos De Síntesis
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be synthesized through a multi-step process, beginning with the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate and sodium ethoxide, followed by the condensation of the product with ethyl chloroacetate and the reaction of the product with dimethylformamide and hydrazine hydrate. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGPXGYPXROOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)
![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)

![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)


![1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2761469.png)
![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)

![2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2761473.png)
![N-(benzo[d]thiazol-5-yl)-4-fluorobenzamide](/img/structure/B2761477.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2761478.png)

